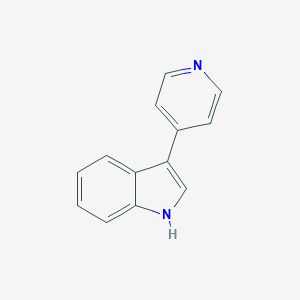

3-(4-Pyridyl)indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJRXVHJOJRCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349379 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7272-84-6 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of 3-(4-Pyridyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)indole, also known as Rockout, is a cell-permeable indolopyridine compound that has garnered significant interest in cell biology and drug discovery for its specific inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades and experimental workflows. While the primary focus is on its role as a Rho-kinase (ROCK) inhibitor, this document also briefly touches upon the broader therapeutic potential of the indole scaffold, as evidenced by the diverse biological activities of its derivatives.

Core Mechanism of Action: Inhibition of Rho-Associated Coiled-Coil Kinase (ROCK)

The principal mechanism of action of this compound is the selective, reversible, and ATP-competitive inhibition of Rho-associated coiled-coil kinases (ROCK).[1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a fundamental role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and contraction.

This compound exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of ROCK. This prevents the phosphorylation of downstream ROCK substrates, thereby disrupting the signaling cascade that governs cytoskeletal dynamics.

Key Cellular Consequences of ROCK Inhibition by this compound:

-

Dissolution of Actin Stress Fibers: Inhibition of ROCK leads to a rapid breakdown of actin stress fibers, which are essential for maintaining cell shape and motility.[2][3]

-

Inhibition of Membrane Blebbing: The compound effectively suppresses the formation of membrane blebs, which are dynamic protrusions of the plasma membrane often associated with apoptosis and cell migration.[2][4]

-

Promotion of Cell Spreading: By disrupting the contractile forces generated by the actin cytoskeleton, this compound promotes cell spreading.[2][3]

-

Decreased Cell Migration: The culmination of these effects results in a significant reduction in cell migration and aberrant cell morphology.[4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays. The following table summarizes the key quantitative data available.

| Target/Effect | Cell Line/Assay Condition | IC50 Value | Reference |

| ROCK1 Inhibition | Kinase Assay | ~25 µM | [1][2][4] |

| Inhibition of Cell Blebbing | M2 Human Melanoma Cells | 12 µM | [4] |

| Near-complete Blebbing Inhibition | M2 Human Melanoma Cells | 50 µM | [4] |

Signaling Pathway Diagram

The following diagram illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the protocols for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay for ROCK Inhibition

This protocol is a generalized method for determining the IC50 value of an inhibitor against a specific kinase.

Objective: To quantify the inhibitory effect of this compound on ROCK1 activity.

Materials:

-

Recombinant human ROCK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

³²P-ATP (radiolabeled ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the ROCK1 enzyme, MBP substrate, and the various concentrations of this compound. Include a control with DMSO only.

-

Initiate the kinase reaction by adding ³²P-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated ³²P-ATP.

-

Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Blebbing Inhibition Assay

This assay is used to assess the effect of a compound on cell morphology, specifically membrane blebbing.

Objective: To determine the IC50 of this compound for the inhibition of constitutive membrane blebbing in M2 melanoma cells.[4]

Materials:

-

M2 human melanoma cells (which exhibit constitutive blebbing)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Live-cell imaging microscope with an environmentally controlled chamber

-

Multi-well imaging plates

Procedure:

-

Seed M2 cells in multi-well imaging plates and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing various concentrations of this compound. Include a DMSO control.

-

Place the plate on the live-cell imaging microscope and acquire time-lapse images of the cells.

-

Observe the cells for a defined period (e.g., 30 minutes) to assess the cessation of blebbing.

-

Quantify the percentage of blebbing cells at each concentration of the inhibitor.

-

Calculate the IC50 value by plotting the percentage of blebbing inhibition against the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing a kinase inhibitor like this compound.

Broader Context and Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, and various derivatives of this compound have been synthesized and evaluated for a range of therapeutic applications. These studies highlight the versatility of this chemical motif.

-

Anticancer Activity: Derivatives of pyrido[3,4-b]indole have shown potent, broad-spectrum anticancer activity by targeting pathways such as MDM2-p53.[5][6][7] Other indole derivatives have been investigated as inhibitors of phosphodiesterase type (IV) (PDE4), GSK-3β, EGFR, and topoisomerase II, indicating the potential for developing novel cancer therapeutics.[8][9][10][11]

-

Neuropharmacology: Certain 3-(4-piperidinyl)indole derivatives have been identified as ligands for the ORL-1 receptor and as selective inhibitors of neuronal serotonin uptake, suggesting potential applications in pain management and neurological disorders.[12][13]

Conclusion

This compound serves as a valuable research tool for elucidating the complex roles of the RhoA/ROCK signaling pathway in cellular physiology. Its well-defined mechanism of action as an ATP-competitive inhibitor of ROCK kinases, coupled with its observable effects on cell morphology and migration, makes it a cornerstone compound for studies involving cytoskeletal dynamics. The extensive research into its derivatives further underscores the therapeutic potential of the indole core structure, paving the way for the development of novel inhibitors targeting a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals working with or exploring the potential of this compound and related compounds.

References

- 1. Cas 7272-84-6,this compound | lookchem [lookchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides as potent, selective GSK-3β inhibitors and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of 3-(4-Pyridyl)indole as a ROCK Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)indole, also known commercially as Rockout, is a cell-permeable small molecule that functions as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2][3] Discovered through a high-throughput, image-based screen for inhibitors of cell migration, this compound has become a valuable tool for investigating the cellular processes regulated by the ROCK signaling pathway.[1] This technical guide provides an in-depth overview of the core function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a description of the key signaling pathways it modulates.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic activity of ROCK kinases. The ROCK family, primarily ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating the actin cytoskeleton, thereby influencing a multitude of cellular functions including cell adhesion, motility, contraction, and morphology.

By inhibiting ROCK, this compound prevents the phosphorylation of its downstream substrates. This leads to several well-documented cellular phenotypes, including the dissolution of actin stress fibers, inhibition of membrane blebbing, and promotion of cell spreading.[1][2]

Quantitative Data

The inhibitory potency of this compound against ROCK has been characterized in biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Kinase | Assay Conditions | Reference |

| IC50 | 25 µM | ROCK1 | in vitro kinase assay | [1][2][3] |

| IC50 | ~25 µM | ROCK2 | in vitro kinase assay | [1] |

Table 1: Inhibitory Potency of this compound

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study ROCK-dependent cellular processes.

In Vitro Kinase Assay for ROCK Inhibition

This protocol is adapted from the general methodology used for screening ROCK inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 or ROCK2.

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme

-

Myosin Phosphatase Targeting Subunit 1 (MYPT1) as substrate

-

ATP, [γ-32P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant ROCK enzyme, and the substrate MYPT1.

-

Prepare serial dilutions of this compound in DMSO. Add the inhibitor to the reaction mixture at various final concentrations (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control.

-

Pre-incubate the reaction mixtures for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporation of 32P into the MYPT1 substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of Membrane Blebbing

Objective: To qualitatively and quantitatively assess the effect of this compound on cell membrane blebbing.

Materials:

-

A suitable cell line that exhibits membrane blebbing (e.g., human melanoma M2 cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Live-cell imaging microscope system with environmental control (37°C, 5% CO2)

Procedure:

-

Plate the cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere and grow to a desired confluency.

-

Replace the culture medium with fresh medium containing a vehicle control (DMSO) and acquire baseline time-lapse images of blebbing cells.

-

Add this compound to the culture medium at a final concentration of 50 µM.

-

Immediately begin acquiring time-lapse images of the same cells at regular intervals (e.g., every 30 seconds) for a period of at least 10 minutes.

-

For washout experiments, replace the medium containing the inhibitor with fresh medium and continue to acquire time-lapse images to observe the potential reversal of the effect.

-

Analyze the images to quantify the percentage of blebbing cells before and after the addition of the inhibitor. The area and dynamics of blebs can also be measured using appropriate image analysis software.

Wound Healing (Scratch) Assay for Cell Migration

Objective: To evaluate the effect of this compound on collective cell migration.

Materials:

-

A suitable adherent cell line (e.g., NIH 3T3 fibroblasts)

-

Cell culture medium and serum

-

This compound stock solution (in DMSO)

-

Culture plates (e.g., 24-well plates)

-

A sterile pipette tip (p200) or a specialized wound healing insert

-

An inverted microscope with a camera

Procedure:

-

Seed the cells in the culture plates and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing the culture insert.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with fresh culture medium containing different concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a DMSO vehicle control.

-

Acquire images of the scratch at time zero and at regular intervals thereafter (e.g., every 6, 12, and 24 hours).

-

Quantify the area of the scratch at each time point using image analysis software.

-

Calculate the rate of wound closure for each condition and compare the effect of this compound to the control.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the RhoA/ROCK pathway, which culminates in the regulation of actin-myosin contractility.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

An experimental workflow for assessing the impact of this compound on cell migration is depicted below.

Caption: Experimental workflow for a wound healing assay with this compound.

Conclusion

This compound is a well-characterized inhibitor of ROCK kinases that serves as a valuable chemical probe for dissecting the roles of the RhoA/ROCK signaling pathway in various cellular contexts. Its ability to induce distinct morphological changes, such as the dissolution of actin stress fibers and the inhibition of membrane blebbing, makes it a useful tool for cell biology and drug discovery research. The provided protocols and data serve as a comprehensive resource for researchers and professionals seeking to utilize this compound in their studies. Further investigation into its in vivo efficacy and a broader selectivity profiling would further enhance its utility as a research tool.

References

3-(4-Pyridyl)indole: A Technical Guide for Cell Biology Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Pyridyl)indole, also widely known by the trivial name "Rockout," is a cell-permeable small molecule that functions as a reversible, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its primary application in cell biology is the acute disruption of processes governed by the ROCK signaling pathway, most notably actomyosin contractility, cell migration, and cytoskeleton organization.[2][3] By inhibiting ROCK, this compound induces rapid and observable cellular phenotypes, including the dissolution of actin stress fibers and the cessation of membrane blebbing, making it a valuable tool for studying cytoskeletal dynamics and cell motility.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting the serine/threonine kinases ROCK1 and ROCK2. These kinases are critical downstream effectors of the small GTPase RhoA.

The Rho/ROCK Signaling Pathway: The pathway is initiated by the activation of RhoA, a molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state. Various extracellular signals, such as those from growth factors or G protein-coupled receptors (GPCRs), trigger this activation.[5] Active, GTP-bound RhoA then binds to and activates ROCK.

Activated ROCK phosphorylates several downstream substrates to control cell morphology and motility:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the activity of myosin II ATPase and promotes actomyosin contractility, leading to the formation of stress fibers.

-

MLC Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This action further increases the net phosphorylation of MLC, enhancing contractility.

-

LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization and accumulation of actin filaments (F-actin).

This compound, as an ATP-competitive inhibitor, binds to the kinase domain of ROCK, preventing the transfer of phosphate from ATP to these downstream substrates and effectively blocking the signaling cascade.

Quantitative Data and Kinase Selectivity

This compound is a moderately potent inhibitor of ROCK. Its activity has been characterized against several kinases, revealing a degree of selectivity for the ROCK family.

| Kinase Target | IC50 Value | Potency Relative to ROCK1 | Reference |

| ROCK1 | ~25 µM | - | [1][2][3] |

| ROCK2 | Similar to ROCK1 | ~1x | [2][4][6] |

| PRK2 | Similar to ROCK1 | ~1x | [2][4][6] |

| MSK-1 | Weaker than ROCK1 | >1x | [2][4][6] |

| PKA | Weaker than ROCK1 | >1x | [2][4][6] |

| PKCα | No significant inhibition | >>1x | [2] |

| SAPK2a/p38α | No significant inhibition | >>1x | [2] |

| Cell Blebbing | ~12 µM | - | [2] |

Table 1: Inhibitory activity and selectivity of this compound.

Core Applications and Cellular Effects

The primary use of this compound is as a research tool to probe the function of the Rho/ROCK pathway in various cellular contexts.

-

Cytoskeletal Organization: Application of the compound (typically at 25-50 µM) leads to a rapid and dramatic dissolution of actin stress fibers and focal adhesions.[1]

-

Cell Morphology and Motility: It effectively inhibits membrane blebbing, a process driven by cortical actomyosin contraction.[2] This is often observed in constitutively blebbing cell lines, such as the M2 melanoma line, where 50 µM Rockout can stop blebbing within minutes.[2]

-

Cell Migration: As a consequence of its effects on the cytoskeleton, this compound is a potent inhibitor of cell migration, a key finding from wound healing assays.[1]

Experimental Protocols

In Vitro Kinase Assay (for IC50 Determination)

This protocol outlines a general method for determining the IC50 of an ATP-competitive inhibitor like this compound against a purified ROCK enzyme.

-

Reagents & Materials:

-

Purified, active recombinant ROCK1 or ROCK2 enzyme.

-

Kinase-specific substrate (e.g., S6Ktide or MYPT1).

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

-

Dithiothreitol (DTT) to a final concentration of 0.25 mM.

-

[γ-³³P]ATP.

-

This compound stock solution in DMSO.

-

96-well plates.

-

Phosphocellulose paper and scintillation counter, or a luminescence-based kit (e.g., Kinase-Glo™).

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Also prepare a DMSO-only vehicle control.

-

In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle).

-

Add 20 µL of a solution containing the ROCK enzyme and its substrate to each well.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 20 µL of a solution containing the assay buffer and [γ-³³P]ATP (final concentration typically at or near the Km for ATP, e.g., 100 µM).

-

Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Wound Healing (Scratch) Assay

This assay measures collective cell migration, which is inhibited by this compound.

Immunofluorescence Staining for Actin Stress Fibers

This protocol allows for the direct visualization of the effect of this compound on the actin cytoskeleton.

-

Reagents & Materials:

-

Cells cultured on glass coverslips.

-

This compound.

-

Phosphate-Buffered Saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.1% Triton X-100 in PBS for permeabilization.

-

1% Bovine Serum Albumin (BSA) in PBS for blocking.

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

-

-

Procedure:

-

Seed adherent cells (e.g., NIH 3T3 fibroblasts) onto sterile glass coverslips in a culture dish and grow to ~70% confluence.

-

Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a short period (e.g., 30-60 minutes).

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding by incubating with 1% BSA for 30-60 minutes.

-

Incubate the coverslips with fluorescent phalloidin solution (diluted in 1% BSA) for 45-60 minutes at room temperature, protected from light.

-

Wash three times with PBS.

-

Incubate with DAPI solution for 5 minutes for nuclear staining.

-

Wash a final three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize using a fluorescence microscope. Untreated cells should display prominent, well-organized actin stress fibers, while treated cells will show a diffuse actin signal with a loss of these structures.

-

References

- 1. Screening for cell migration inhibitors via automated microscopy reveals a Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

An In-depth Technical Guide to 3-(4-Pyridyl)indole (CAS Number 7272-84-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-(4-Pyridyl)indole (CAS: 7272-84-6), a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This document collates available data on its physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its synthesis, characterization, and use in relevant biological assays are presented to support its application in research and drug development. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of its cellular functions and analytical methodologies.

Introduction

This compound, also known as Rockout, is a small molecule inhibitor of Rho-associated kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1][2][3] By targeting ROCK, this compound has become a valuable tool for investigating cellular processes such as cell migration, adhesion, and contraction. Its ability to modulate these fundamental cellular functions has positioned it as a compound of interest in various research areas, including cancer biology and neurobiology. This guide aims to consolidate the technical information available for this compound to assist researchers in its effective application.

Physicochemical Properties

This compound is commercially available as an off-white to light yellow solid powder.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7272-84-6 | [3] |

| Molecular Formula | C₁₃H₁₀N₂ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Off-white to light yellow solid powder | [3] |

| Melting Point | Not explicitly stated | |

| Boiling Point | 406.7 °C at 760 mmHg | [3] |

| Solubility | DMSO: 20 mg/mL, DMF: 30 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [4] |

| LogP | 3.229 | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [2] |

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features (Expected) |

| ¹H NMR | Signals corresponding to protons on the indole and pyridine rings. |

| ¹³C NMR | Resonances for the 13 carbon atoms in the molecule. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (indole), C-H stretching (aromatic), C=C stretching (aromatic rings), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak [M]+ at m/z ≈ 194.08. |

Note: Specific, experimentally derived spectra with peak assignments for CAS 7272-84-6 are not consistently available in the public domain. The provided information is based on general knowledge of similar chemical structures.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and commonly employed method is the Suzuki cross-coupling reaction.[5] This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol is a representative example based on established Suzuki coupling methodologies for the synthesis of similar biaryl compounds.

dot

Caption: Suzuki coupling workflow for the synthesis of this compound.

-

Reaction Setup: To a reaction vessel, add indole-3-boronic acid (1 equivalent), 4-chloropyridine (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Activity and Mechanism of Action

This compound is a well-characterized inhibitor of Rho-associated kinase (ROCK). It exhibits an IC₅₀ of 25 µM for ROCK1.[4] The compound also shows inhibitory activity against ROCK2 and PRK2 with similar potency, while having weaker effects on MSK-1 and PKA.[4]

The ROCK Signaling Pathway

ROCKs are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is integral to the regulation of actin-myosin contractility, which governs various cellular processes. This compound exerts its effects by inhibiting the kinase activity of ROCK, thereby preventing the phosphorylation of its downstream substrates.

dot

References

- 1. Multiple downstream signalling pathways from ROCK, a target molecule of Rho small G protein, in reorganization of the actin cytoskeleton in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Rho関連キナーゼ(ROCK)活性アッセイ This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Synthesis of 3-(4-Pyridyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 3-(4-Pyridyl)indole, a notable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This document details the initial identification of the compound, its mechanism of action within the ROCK signaling pathway, and various synthetic methodologies for its preparation. Quantitative data on its biological activity is presented in tabular format for clarity. Furthermore, detailed experimental protocols for key synthetic routes are provided, alongside visual diagrams of the relevant signaling pathway and a proposed synthetic workflow to facilitate a deeper understanding for research and drug development applications.

Discovery and Biological Significance

This compound, also known commercially as "Rockout," was identified through an innovative image-based, high-throughput screen designed to discover inhibitors of cell migration. In a seminal 2005 study by Yarrow et al., a library of approximately 16,000 compounds was screened for their effects on cell monolayer wound healing.[1] This unbiased, phenotypic screening approach led to the identification of this compound as a potent inhibitor of cell blebbing and a compound that induces the dissolution of actin stress fibers, phenotypes characteristic of Rho-kinase (ROCK) inhibition.

Subsequent in vitro kinase assays confirmed that this compound directly inhibits ROCK activity. This inhibition is competitive with ATP and affects both major isoforms of ROCK, ROCK1 and ROCK2, with similar potency. The discovery of this compound highlighted the potential of image-based screening in identifying novel modulators of complex cellular processes and provided a valuable tool for studying the cellular functions of ROCK. The indole scaffold is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer properties. The pyrido[3,4-b]indole core, a related structure, has also been explored for its therapeutic potential.

Mechanism of Action: Inhibition of the Rho-Kinase (ROCK) Signaling Pathway

The primary molecular target of this compound is the Rho-associated coiled-coil containing protein kinase (ROCK). ROCKs are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and contraction.

The pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates a number of downstream substrates, leading to the formation of actin stress fibers and focal adhesions. Key substrates of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes actomyosin contractility.

-

Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of MLCP, which inhibits its phosphatase activity. This leads to a net increase in the phosphorylation of MLC.

-

LIM kinases (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments.

By inhibiting ROCK, this compound disrupts these downstream events, leading to the observed dissolution of actin stress fibers and inhibition of cell migration and contraction.

References

3-(4-Pyridyl)indole: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)indole is a small molecule compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a primary focus on its well-documented role as a Rho-associated kinase (ROCK) inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and drug development efforts.

Primary Therapeutic Target: Rho-Associated Kinase (ROCK)

The predominant and most well-characterized therapeutic target of this compound is the family of Rho-associated coiled-coil containing protein kinases (ROCK). This compound, also known as Rockout, acts as a reversible, ATP-competitive inhibitor of ROCK activity.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound against various kinases has been quantified, with the most significant activity observed against the ROCK isoforms.

| Target Kinase | IC50 Value | Notes |

| ROCK1 | ~25 µM | ATP-competitive inhibition[1][2][3] |

| ROCK2 | Similar potency to ROCK1 | [2][4] |

| PRK2 (PKN) | Similar potency to ROCK1 | [2][4] |

| MSK-1 | Weaker potency | [2][4] |

| PKA | Weaker potency | [2][4] |

| PKCα | No significant inhibition | [3] |

| SAPK2a/p38α | No significant inhibition | [3] |

Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction. Inhibition of ROCK by this compound disrupts these processes, leading to its observed cellular effects, such as the dissolution of actin stress fibers and inhibition of membrane blebbing.[1][3]

Experimental Protocols: ROCK Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against ROCK, based on common kinase assay methodologies.

Objective: To determine the IC50 value of this compound for the inhibition of ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase substrate (e.g., Myosin Phosphatase Targeting Subunit 1 - MYPT1)

-

Adenosine triphosphate (ATP)

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-MYPT1 antibody)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the ROCK enzyme, the kinase substrate, and the diluted this compound or vehicle control.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final concentration of ATP should be at or near its Km for the ROCK enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Antibody-based (ELISA): Stop the reaction and use a specific antibody to detect the phosphorylated substrate (e.g., anti-phospho-MYPT1).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Pyridyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)indole is a heterocyclic organic compound that has garnered significant interest in the scientific community, particularly in the field of drug discovery. Its structural motif, featuring an indole nucleus linked to a pyridine ring, is a key pharmacophore in various biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, analytical characterization, and its role as a modulator of key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | Yellow Solid | [3] |

| Boiling Point | 406.7 °C at 760 mmHg | [4] |

| Flash Point | 185.2 °C | [4] |

| Density | 1.211 g/cm³ | [4] |

| LogP | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Solubility | Soluble in DMSO and Methanol. | [4] |

| CAS Number | 7272-84-6 | [1][2] |

Note: Specific experimental values for melting point and pKa were not consistently found in the reviewed literature.

Synthesis and Analytical Characterization

Synthesis

The synthesis of this compound can be achieved through various organic chemistry methodologies. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, 4-acetylpyridine would be a suitable ketone to react with phenylhydrazine.

Another synthetic route involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between an indole derivative functionalized at the 3-position (e.g., with a boronic acid or a stannane) and a 4-halopyridine.

While the general principles of these synthetic methods are well-established, detailed experimental protocols specifically for the synthesis of this compound were not explicitly available in the surveyed literature.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons of the indole and pyridine rings, as well as the N-H proton of the indole. The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms. Definitive assignment of the ¹³C-NMR spectra of indole derivatives can be obtained by two-dimensional HETCOR spectra combined with homonuclear ¹H double resonance measurements[6].

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of indole derivatives typically shows a prominent molecular ion peak[7][8].

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase HPLC method using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like acetic acid) and UV or fluorescence detection is a common approach for analyzing indole compounds[9][10].

Detailed experimental protocols for the NMR, MS, and HPLC analysis of this compound were not found in the reviewed literature. However, general methods for indole derivatives provide a strong basis for developing specific analytical procedures.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK)[11][12]. ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and, consequently, are involved in a wide range of cellular processes, including cell adhesion, motility, contraction, and proliferation[13][14].

The inhibition of ROCK by this compound has been shown to have an IC₅₀ of 25 µM[11]. This inhibition disrupts the downstream signaling of the Rho/ROCK pathway.

ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a central regulator of cellular contractility and morphology. The pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, leading to increased actin-myosin contractility and stress fiber formation.

Diagram Description: The diagram illustrates the canonical Rho/ROCK signaling pathway. Active RhoA-GTP activates ROCK, which in turn promotes the phosphorylation of Myosin Light Chain (MLC) both directly and by inhibiting Myosin Light Chain Phosphatase (MLCP). This leads to increased actin-myosin contractility and the formation of stress fibers, ultimately resulting in various cellular responses. This compound acts as an inhibitor of ROCK, thereby blocking these downstream effects.

Conclusion

This compound is a compound with well-defined physicochemical properties and significant biological activity as a ROCK inhibitor. Its potential as a pharmacological tool and a lead compound for drug development warrants further investigation. While general synthetic and analytical methodologies are applicable, the development of detailed, optimized protocols for its synthesis and characterization is a necessary step for its advancement in preclinical and clinical studies. The insights into its mechanism of action via the ROCK signaling pathway provide a solid foundation for exploring its therapeutic potential in various diseases, including cancer, cardiovascular disorders, and neurological conditions.

References

- 1. 3-(4-pyridyl)-1H-indole | C13H10N2 | CID 644354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cas 7272-84-6,this compound | lookchem [lookchem.com]

- 5. This compound-1H-indole; Rho Kinase Inhibitor III I CAS#: 7272-84-6 I Rho-kinase (ROCK) inhibitor I InvivoChem [invivochem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Safety and Toxicity Profile of 3-(4-Pyridyl)indole: A Technical Guide

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is for investigational purposes only and does not constitute a comprehensive safety and toxicity assessment. 3-(4-Pyridyl)indole is for research use only and is not for human consumption or therapeutic use.[1]

Introduction

This compound, also known as Rockout, is a cell-permeable indolopyridine compound.[2] It functions as a Rho-kinase (ROCK) inhibitor with an IC50 of 25 µM.[3][4] ROCK is a serine-threonine kinase that plays a crucial role in regulating cell shape and movement by acting on the cytoskeleton.[4] this compound has been shown to promote cell spreading, inhibit membrane blebbing, and induce the dissolution of actin stress fibers in wound healing assays.[1][3] It inhibits both ROCK1 and ROCK2, as well as PRK2, with similar potency, while exhibiting weaker inhibition of MSK-1 and PKA.[1]

Quantitative Toxicity Data

Direct quantitative toxicity data such as LD50 for this compound is not currently available. However, the in vitro inhibitory concentrations for its primary targets have been reported.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Reference |

| Rho-kinase (ROCK) | 25 | [3] |

| ROCK1 | 25 | [1] |

| ROCK2 | Similar potency to ROCK1 | [1] |

| PRK2 | Similar potency to ROCK1 | [1] |

| MSK-1 | Weaker potency than ROCK1 | [1] |

| PKA | Weaker potency than ROCK1 | [1] |

For context, the cytotoxic potential of various other indole derivatives has been evaluated against a range of cancer cell lines.

Table 2: Examples of In Vitro Cytotoxicity of Other Indole Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Indole-amide derivatives | Various | Various | Varies | [5] |

| 5-nitroindole derivatives | HeLa | Cervical | Varies | [6] |

| Indole Mannich base (compound 1c) | HepG2 | Liver | 0.9 | [7] |

| Indole Mannich base (compound 1c) | MCF-7 | Breast | 0.55 | [7] |

| Indole Mannich base (compound 1c) | HeLa | Cervical | 0.50 | [7] |

It is important to note that these values are for different, though structurally related, compounds and should not be directly extrapolated to this compound. However, they highlight the biological activity of the indole scaffold. Some synthesized indole derivatives have shown less cytotoxicity against normal cell lines (HEK-293, LO2, and MRC5) with IC50 values greater than 100 µg/ml, suggesting a degree of selectivity for cancer cells in those specific cases.[7]

Potential Toxicological Profile

Based on the known biological activities of indole compounds and general principles of toxicology, the following areas are of potential relevance for the safety assessment of this compound.

Genotoxicity

The mutagenic and genotoxic potential of a compound is a critical aspect of its safety profile. Several indole compounds have been evaluated for their genotoxicity. For instance, 2-amino-9H-pyrido[2,3-b]indole has been shown to cause dose-dependent induction of micronuclei in human-derived hepatoma cell lines and was positive in a single-cell gel electrophoresis (SCGE) assay in human lymphocytes.[8][9] In animal studies, the liver was the primary organ for DNA adduct formation.[9] Other indole compounds like 3-Methylindole (3MI) and melatonin have been shown to produce DNA adducts in vitro.[10] However, a lack of correlation between DNA adduct formation and other genotoxicity endpoints has been observed for some indole compounds.[10]

Cardiotoxicity

Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[11][12] Therefore, assessing the potential of this compound to interact with the hERG channel is a crucial safety consideration. While no specific data for this compound is available, this is a standard in vitro assay for drug development candidates.

Hepatotoxicity

The liver is a primary site of metabolism for many xenobiotics, and some indole derivatives have been shown to be metabolized by liver enzymes.[13] Indole compounds can also activate the aryl hydrocarbon receptor (AhR), which is involved in regulating the expression of drug-metabolizing enzymes.[14] The potential for hepatotoxicity should be considered, and in vitro assays using human liver cell lines can provide initial insights.[15]

Relevant Signaling Pathways

Indole compounds are known to modulate several cellular signaling pathways, which can be linked to both their therapeutic effects and potential toxicity.

PI3K/Akt/mTOR/NF-κB Signaling

Natural indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) can deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the downstream NF-κB signaling.[16] This modulation can impact cell invasion, angiogenesis, and drug resistance.[16]

Caption: Potential inhibition of the PI3K/Akt/mTOR/NF-κB pathway by indole compounds.

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Signaling

Various indole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[14] Upon ligand binding, these receptors translocate to the nucleus and induce the expression of genes involved in mucosal immunity and xenobiotic metabolism.[14]

Caption: Activation of AhR and PXR signaling pathways by indole derivatives.

Standard Experimental Protocols for Toxicity Assessment

For a comprehensive safety and toxicity profile of this compound, a battery of in vitro and in vivo tests would be required. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere for 24 hours.[6]

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive only the solvent.[6]

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.[6]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[6]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined by plotting a dose-response curve.[6]

Caption: A generalized workflow for an in vitro cytotoxicity (MTT) assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound using bacteria.[17][18] A positive test indicates that the chemical is a mutagen and may therefore be a carcinogen.[17]

Protocol:

-

Strain Selection: Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) are used.[17]

-

Preparation: A suspension of the bacterial strain is prepared in a buffer with the test compound at various concentrations. A small amount of histidine is added to allow for initial growth.[19] A control without the test chemical is also prepared.[19] In some cases, a liver extract (S9) is included to simulate mammalian metabolism.[20]

-

Plating: The bacterial suspensions are plated on a minimal glucose agar medium that lacks histidine.[20]

-

Incubation: The plates are incubated at 37°C for 48 hours.[19]

-

Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies. The number of revertant colonies is counted.[21]

-

Result Interpretation: An increase in the number of revertant colonies in the presence of the test compound compared to the control indicates mutagenic potential.[19]

hERG Assay (Potassium Channel Inhibition)

The hERG assay assesses the potential of a compound to inhibit the hERG potassium channel, which is crucial for cardiac repolarization.[11]

Protocol:

-

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[11]

-

Patch Clamp Technique: The whole-cell patch-clamp technique is employed to measure the electrical currents flowing through the hERG channels.[11]

-

Compound Application: The test compound is applied to the cells at various concentrations, typically in a cumulative manner.[11]

-

Data Acquisition: The hERG current is recorded before and after the application of the test compound.[11]

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.[11]

-

Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (positive control) are included in the assay.[11]

In Vivo Toxicity Studies

Should in vitro data suggest further investigation is warranted, in vivo studies in animal models would be the next step. These studies can range from acute toxicity studies to determine the maximum tolerated dose (MTD) to more long-term studies to assess for potential carcinogenicity.[22] In vivo studies on indole derivatives have been conducted to evaluate effects on hematological parameters, liver and kidney function, as well as histopathological changes in these organs.[23]

Conclusion

While there is a lack of specific and comprehensive safety and toxicity data for this compound, this guide provides a framework for its potential toxicological assessment based on its known biological activity and data from structurally related compounds. Key areas of concern for indole derivatives include potential genotoxicity, cardiotoxicity, and hepatotoxicity. A thorough evaluation of these endpoints through standardized in vitro and, if necessary, in vivo assays is essential to establish a complete safety profile for this compound. Researchers and drug development professionals should proceed with appropriate caution and conduct a comprehensive risk assessment before any further development.

References

- 1. This compound - Cayman Chemical [bioscience.co.uk]

- 2. Cas 7272-84-6,this compound | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 13. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ames test - Wikipedia [en.wikipedia.org]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 22. ichorlifesciences.com [ichorlifesciences.com]

- 23. In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomy of 3-(4-Pyridyl)indole: A Technical Examination of Its In Vitro Efficacy and In Vivo Potential

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the biological activity of 3-(4-Pyridyl)indole, a potent, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The document synthesizes available in vitro data, outlines detailed experimental protocols for key assays, and explores the largely uncharted territory of its in vivo activity, offering a critical resource for researchers in cell biology and drug discovery.

Core Compound Activity: In Vitro Inhibition of ROCK

This compound has been identified as a selective and reversible ATP-competitive inhibitor of ROCK1.[1] Its efficacy in cell-based assays is well-documented, demonstrating clear effects on cellular morphology and migration.

Quantitative In Vitro Data

| Target | Assay Type | IC50 | Reference |

| ROCK1 | Kinase Assay | 25 µM | [1] |

| ROCK2 | Kinase Assay | Similar potency to ROCK1 | [1] |

| PRK2 | Kinase Assay | Similar potency to ROCK1 | [1] |

| MSK-1 | Kinase Assay | Weaker potency than ROCK1 | [1] |

| PKA | Kinase Assay | Weaker potency than ROCK1 | [1] |

| Cell Blebbing (M2 Melanoma Cells) | Cell-based Assay | 12 µM | [2] |

The ROCK Signaling Pathway and the Mechanism of Action of this compound

The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing a variety of cellular processes including adhesion, migration, and contraction. The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates downstream targets such as Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility and the formation of stress fibers. This compound exerts its effects by directly inhibiting the kinase activity of ROCK, thereby preventing these downstream signaling events.

Caption: The ROCK signaling cascade and the inhibitory action of this compound.

In Vitro Experimental Protocols

Detailed methodologies for the key in vitro assays are crucial for the replication and extension of these findings.

In Vitro ROCK Kinase Assay

This protocol outlines the measurement of ROCK1 inhibitory activity.

Caption: Workflow for the in vitro ROCK kinase inhibition assay.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant ROCK1 enzyme with its substrate (e.g., Myelin Basic Protein) in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the wells.

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP (e.g., 100 µM).

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Detection: Terminate the reaction and quantify the amount of substrate phosphorylation. This can be achieved using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or through ELISA-based methods using phospho-specific antibodies.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of ROCK1 activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on collective cell migration.

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., NIH 3T3 fibroblasts) in a multi-well plate and culture until they form a confluent monolayer.

-

Wound Creation: Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).

-

Imaging: Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals thereafter (e.g., every 4-8 hours) using a microscope equipped with a camera.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software. The rate of wound closure is then calculated and compared between treated and control groups.

The Unexplored Frontier: In Vivo Activity

Despite the well-characterized in vitro profile of this compound, there is a notable absence of publicly available data on its in vivo activity. Key areas that require investigation include:

-

Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound are essential to understand its bioavailability and half-life in a living system.

-

Toxicology: Comprehensive toxicity studies are necessary to establish a safe dosage range and identify any potential adverse effects.

-

Efficacy in Animal Models: Evaluation of this compound in relevant animal models of diseases where ROCK inhibition is considered a therapeutic strategy (e.g., hypertension, glaucoma, cancer metastasis, or nerve injury) is a critical next step.

The significant discrepancy between the wealth of in vitro data and the lack of in vivo studies presents both a challenge and an opportunity for the research community. The promising in vitro effects on cell migration and cytoskeletal dynamics suggest that this compound could be a valuable tool for studying ROCK-mediated processes in vivo and may hold therapeutic potential. Future research efforts should be directed towards bridging this knowledge gap to fully elucidate the physiological and pathological roles of ROCK and to explore the translational possibilities of its inhibitors.

References

Methodological & Application

Application Notes and Protocols for 3-(4-Pyridyl)indole in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)indole is a synthetic small molecule that has garnered significant interest in cell biology and drug discovery due to its activity as a Rho-kinase (ROCK) inhibitor.[1][2] The ROCK family of serine-threonine kinases are crucial regulators of the actin cytoskeleton and are implicated in a variety of cellular processes including cell migration, adhesion, and proliferation.[2] By inhibiting ROCK, this compound serves as a valuable tool for investigating these processes and as a potential therapeutic agent in diseases characterized by aberrant cell motility and cytoskeletal dynamics, such as cancer and fibrosis. These application notes provide a comprehensive overview of the biological activity of this compound and detailed protocols for its use in cell culture experiments.

Biological Activity and Data Summary

This compound, also known as Rockout, functions as an antagonist of Rho-kinase.[1] Its inhibitory activity has been quantified in various assays, demonstrating its effects on cell morphology and migration. The primary mechanism of action involves the inhibition of ROCK, which leads to the dissolution of actin stress fibers and a reduction in cellular contractility.[1]

Table 1: Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Notes |

| IC50 (ROCK inhibition) | 25 µM | Kinase Assay (ATP concentration of 100 µM) | Inhibits ROCK-II and PRK to a similar degree. Shows lesser inhibition of MSK-1 and PKA. No inhibitory effect on PKCα or SAPK2a.[2] |

| IC50 (Blebbing inhibition) | 12 µM | Human Melanoma M2 cells | This cell line exhibits constitutive blebbing that is sensitive to actin cytoskeletal perturbations.[2] |

| Effective Concentration (Blebbing inhibition) | 50 µM | Human Melanoma M2 cells | At this concentration, blebbing was inhibited in nearly all cells within 2 minutes. The effect was reversible upon washout.[2] |

| Effective Concentration (Morphological Change) | 50 µM | B3T3 cells | Resulted in significant morphological changes within 10 minutes.[2] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting cell culture experiments to investigate the effects of this compound on cell migration and morphology.

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

Cells of interest (e.g., Human Melanoma M2 cells, B3T3 cells, or other adherent cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-Buffered Saline (PBS, sterile)

-

6-well or 12-well cell culture plates

-

200 µL pipette tips or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed the cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Creating the "Wound":

-

Once the cells have formed a confluent monolayer, create a "wound" by gently scraping a straight line across the center of the well with a sterile 200 µL pipette tip.

-

Wash the wells twice with sterile PBS to remove detached cells.

-

-

Treatment:

-

Prepare fresh complete culture medium containing the desired final concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM). A vehicle control (DMSO at the same final concentration) must be included.

-

Add the treatment and control media to the respective wells.

-

-

Image Acquisition:

-

Immediately after adding the treatment, capture images of the wound in each well at 0 hours using a microscope. Mark the specific locations to ensure the same fields are imaged over time.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same marked fields at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

Measure the width of the wound at different time points for each condition.

-

Calculate the percentage of wound closure relative to the initial wound area.

-

Compare the migration rate between the treated and control groups.

-

Protocol 2: Analysis of Cellular Morphology and Actin Cytoskeleton

This protocol details the investigation of morphological changes and actin stress fiber dissolution induced by this compound.

Materials:

-

Cells of interest (e.g., B3T3 cells or other adherent cell lines with prominent stress fibers)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Glass coverslips (sterile)

-

Cell culture plates (e.g., 24-well plates)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a 24-well plate.

-

Seed the cells onto the coverslips at a sub-confluent density to allow for clear visualization of individual cell morphology.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Treatment:

-

Prepare fresh complete culture medium containing the desired concentrations of this compound (e.g., 25 µM, 50 µM) and a vehicle control (DMSO).

-

Replace the medium in the wells with the treatment and control media.

-

Incubate for the desired time period (e.g., 10 minutes, 30 minutes, 1 hour).

-

-

Fixation and Permeabilization:

-

Carefully remove the medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a solution of fluorescently-labeled phalloidin in PBS (concentration as per manufacturer's instructions) to stain F-actin.

-

Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with a DAPI solution for 5 minutes.

-

Wash the coverslips twice with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei.

-

-

Analysis:

-

Observe and document the changes in cell morphology and the organization of the actin stress fibers in treated cells compared to the control group.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based assay using this compound.

References

Application Notes and Protocols for 3-(4-Pyridyl)indole in Wound Healing Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving cell migration, proliferation, and differentiation. The in vitro wound healing or "scratch" assay is a fundamental method for studying collective cell migration, a key event in this process. 3-(4-Pyridyl)indole has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of the actin cytoskeleton, cell polarity, and migration. This document provides detailed protocols and application notes for utilizing this compound in wound healing assays to investigate its effects on cell migration.

Mechanism of Action: ROCK Inhibition

This compound functions as a competitive inhibitor of the ATP-binding site of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actomyosin contractility and stress fiber formation. This modulation of the cytoskeleton can significantly impact cell migration and adhesion dynamics.

Data Presentation